molecular formula C6H5ClN2O2 B1430945 2-(5-Chloropyrazin-2-YL)acetic acid CAS No. 1196151-32-2

2-(5-Chloropyrazin-2-YL)acetic acid

Cat. No. B1430945
M. Wt: 172.57 g/mol
InChI Key: MCEZQJUURIJSNU-UHFFFAOYSA-N
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Description

“2-(5-Chloropyrazin-2-YL)acetic acid” is a chemical compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 g/mol.


Molecular Structure Analysis

The molecular structure of “2-(5-Chloropyrazin-2-YL)acetic acid” consists of a pyrazine ring with a chlorine atom at the 5th position and an acetic acid group attached to the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Chloropyrazin-2-YL)acetic acid” include a density of 1.4±0.1 g/cm3, boiling point of 295.9±25.0 °C at 760 mmHg, and a flash point of 132.8±23.2 °C . It also has a polar surface area of 50 Å2 and a molar volume of 122.1±3.0 cm3 .

Scientific Research Applications

Fluorescent Sensing

A novel pyrazoline derivative synthesized from a chalcone and 3-chloro-6-hydrazinylpyridazine, closely related to 2-(5-Chloropyrazin-2-yl)acetic acid, has been proposed for the determination of Zn2+ ions. This sensor exhibited high selectivity and a low detection limit, showing a fluorescent enhancement with good tolerance of other metal ions (Gong et al., 2011).

Synthesis of Analogues with Biological Activity

The synthesis of novel Linezolid-like analogues, including 2-(pyrazin-2-yl) oxazol-5(4H)-one, highlights the importance of 2-(5-Chloropyrazin-2-yl)acetic acid derivatives in creating compounds with significant in vitro antibacterial and antifungal activity (Rajurkar & Pund, 2014).

Anti-inflammatory and Analgesic Properties

Research has demonstrated the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives, suggesting potential therapeutic applications of similar compounds, including those derived from 2-(5-Chloropyrazin-2-yl)acetic acid (Khalifa & Abdelbaky, 2008).

Chemical Synthesis and Structural Studies

Synthesis of new imidazolyl acetic acid derivatives, where 2-(5-Chloropyrazin-2-yl)acetic acid could be a key intermediate, plays a crucial role in understanding their molecular structure and potential applications in various fields (Yi-min, 2012).

Optical Applications of Lanthanum Complexes

Bifunctional 5-substituted tetrazolatecarboxylate ligands, including derivatives of 2-(5-Chloropyrazin-2-yl)acetic acid, were used in the synthesis of lanthanum complexes. These complexes exhibit ligand-centered luminescence, making them potential materials for optical use (Shen et al., 2016).

Antimicrobial and Antioxidant Activities

The environmentally safe synthesis of novel substituted 2-pyrazoline derivatives, which could include 2-(5-Chloropyrazin-2-yl)acetic acid derivatives, demonstrated significant antimicrobial and antioxidant activities. These compounds showed potential in DNA binding activities, indicating their relevance in biological studies (Kitawat & Singh, 2014).

Safety And Hazards

The safety data sheet for similar compounds like acetic acid indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-(5-chloropyrazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-8-4(2-9-5)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEZQJUURIJSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305252
Record name 5-Chloro-2-pyrazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloropyrazin-2-YL)acetic acid

CAS RN

1196151-32-2
Record name 5-Chloro-2-pyrazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-pyrazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Castanedo, Y Liu, JJ Crawford… - The Journal of Organic …, 2016 - ACS Publications
A general and efficient method for a metal-free one-pot synthesis of highly substituted fused imidazole-containing 5,5- and 5,6-fused bicyclic heterocycles is described. Starting from …
Number of citations: 10 pubs.acs.org

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